1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the chemical formula C11H11F6NO. It is a key intermediate in the synthesis of various pharmaceuticals, including aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist . This compound is characterized by its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it highly valuable in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves several steps:
Preparation of 3,5-bis(trifluoromethyl)benzyl chloride: This can be achieved by chlorination of 3,5-bis(trifluoromethyl)benzyl alcohol using thionyl chloride or phosphorus trichloride.
Formation of 1-(3,5-bis(trifluoromethyl)phenyl)propan-2-OL: The benzyl chloride is then reacted with an appropriate Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of receptor interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as the NK-1 receptor. The compound’s structure allows it to bind to these receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include the modulation of neurotransmitter release and receptor signaling, which are critical in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]butan-2-OL: This compound has an additional carbon in the alkyl chain, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and interaction with molecular targets, making it valuable in various applications.
Eigenschaften
Molekularformel |
C11H11F6NO |
---|---|
Molekulargewicht |
287.20 g/mol |
IUPAC-Name |
1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3 |
InChI-Schlüssel |
BAQGPDKPCBVIPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.